![molecular formula C30H34O4 B14484828 Bis[(2-butylphenyl)methyl] benzene-1,2-dicarboxylate CAS No. 67125-30-8](/img/structure/B14484828.png)
Bis[(2-butylphenyl)methyl] benzene-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[(2-butylphenyl)methyl] benzene-1,2-dicarboxylate is a chemical compound with the molecular formula C30H34O4. It is known for its complex structure, which includes aromatic rings and ester functional groups. This compound is often used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(2-butylphenyl)methyl] benzene-1,2-dicarboxylate typically involves esterification reactions. One common method is the reaction of benzene-1,2-dicarboxylic acid with 2-butylphenylmethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Bis[(2-butylphenyl)methyl] benzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Benzene-1,2-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the original ester.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Bis[(2-butylphenyl)methyl] benzene-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and as a plasticizer in the manufacturing of flexible plastics.
Mecanismo De Acción
The mechanism of action of Bis[(2-butylphenyl)methyl] benzene-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The ester groups in the compound can undergo hydrolysis, releasing active metabolites that interact with specific pathways in biological systems. These interactions can modulate enzyme activity and influence cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-ethylhexyl) phthalate: Another ester of benzene-1,2-dicarboxylic acid, commonly used as a plasticizer.
Diisobutyl phthalate: Similar in structure but with different alkyl groups, used in various industrial applications.
Uniqueness
Bis[(2-butylphenyl)methyl] benzene-1,2-dicarboxylate is unique due to its specific alkyl groups, which impart distinct physical and chemical properties. These properties make it particularly suitable for specialized applications in research and industry, where other similar compounds may not perform as effectively.
Propiedades
Número CAS |
67125-30-8 |
|---|---|
Fórmula molecular |
C30H34O4 |
Peso molecular |
458.6 g/mol |
Nombre IUPAC |
bis[(2-butylphenyl)methyl] benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C30H34O4/c1-3-5-13-23-15-7-9-17-25(23)21-33-29(31)27-19-11-12-20-28(27)30(32)34-22-26-18-10-8-16-24(26)14-6-4-2/h7-12,15-20H,3-6,13-14,21-22H2,1-2H3 |
Clave InChI |
UXNWZRGWWBTYBJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=CC=C1COC(=O)C2=CC=CC=C2C(=O)OCC3=CC=CC=C3CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


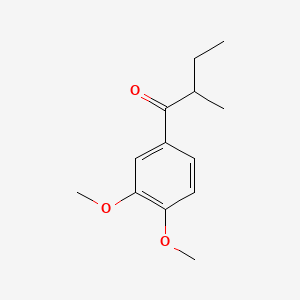
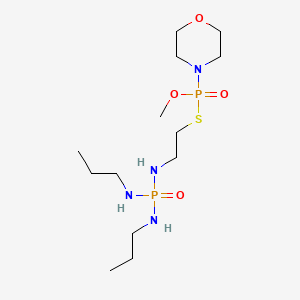
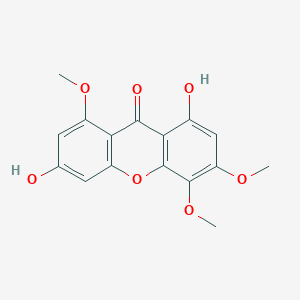


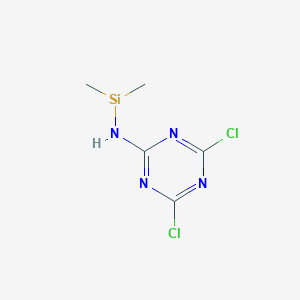

![2-[(1-Ethynylcyclopentyl)oxy]naphthalene](/img/structure/B14484786.png)
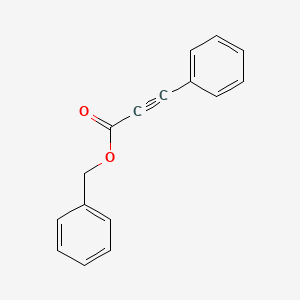
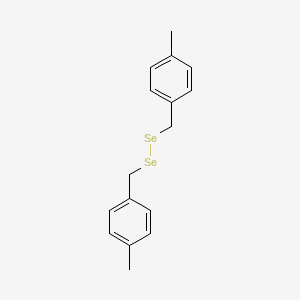
![Methyl 4-[4-(chloromethyl)benzoyl]benzoate](/img/structure/B14484820.png)
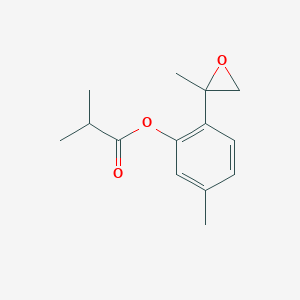
![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-phenylhexanamide](/img/structure/B14484843.png)

